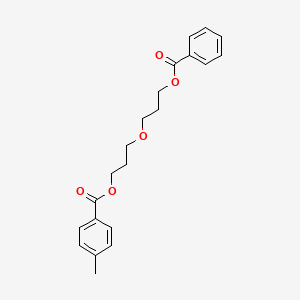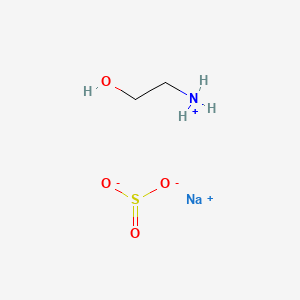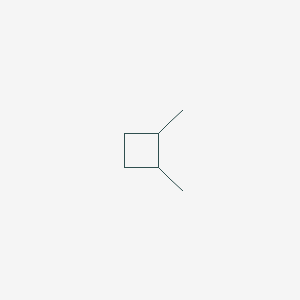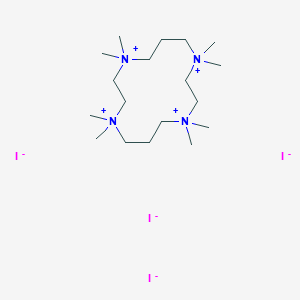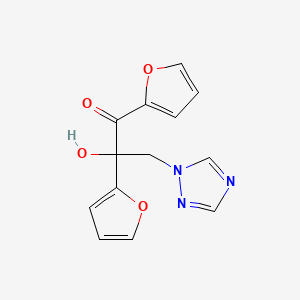
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a unique combination of functional groups, including furan rings, a hydroxy group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. One common approach is the condensation of 2-furyl ketone with a triazole derivative under controlled conditions. The reaction may require the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial for optimizing yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under specific conditions to ensure consistent quality. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing pharmaceutical compounds with potential antifungal or antibacterial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The furan rings may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
相似化合物的比较
1-Propanone, 1-(2-furanyl)-: A simpler analog with only one furan ring.
Ethanone, 1,2-di-2-furanyl-2-hydroxy-: Similar structure but lacks the triazole ring.
Uniqueness: 1-Propanone, 1,2-di-2-furanyl-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)- is unique due to the presence of both furan and triazole rings, which confer distinct chemical and biological properties
属性
CAS 编号 |
107658-95-7 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC 名称 |
1,2-bis(furan-2-yl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C13H11N3O4/c17-12(10-3-1-5-19-10)13(18,11-4-2-6-20-11)7-16-9-14-8-15-16/h1-6,8-9,18H,7H2 |
InChI 键 |
IVDJVDKIECVRIF-UHFFFAOYSA-N |
规范 SMILES |
C1=COC(=C1)C(=O)C(CN2C=NC=N2)(C3=CC=CO3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methoxy-4-[(methylimino)methyl]phenol](/img/structure/B12666060.png)
